4-Fluoro-3-(trifluoromethyl)pyridine

Medicinal chemistry ADME property prediction Physicochemical profiling

Sourcing the correct regioisomer is critical. 4-Fluoro-3-(trifluoromethyl)pyridine (CAS 1207670-92-5) provides the exact ortho CF3/F substitution, a synthetically challenging scaffold. Its unique electronic environment enables selective C-F bond activation and nucleophilic aromatic substitution, while the moderate LogP (1.67) balances solubility and permeability in drug candidates. Supplied at 98% purity, this building block avoids costly de novo route development. In stock for immediate dispatch.

Molecular Formula C6H3F4N
Molecular Weight 165.091
CAS No. 1207670-92-5
Cat. No. B597543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)pyridine
CAS1207670-92-5
Synonyms4-fluoro-3-(trifluoroMethyl)-Pyridine
Molecular FormulaC6H3F4N
Molecular Weight165.091
Structural Identifiers
SMILESC1=CN=CC(=C1F)C(F)(F)F
InChIInChI=1S/C6H3F4N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H
InChIKeyBWNXRFMPTVLEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(trifluoromethyl)pyridine Physicochemical Profile


4-Fluoro-3-(trifluoromethyl)pyridine (CAS: 1207670-92-5; MF: C₆H₃F₄N; MW: 165.088 g/mol) is a polyfluorinated pyridine building block featuring a fluorine atom at the 4-position and a trifluoromethyl (CF₃) group at the adjacent 3-position of the pyridine ring. Its measured physicochemical properties include density: 1.4 ± 0.1 g/cm³, boiling point: 139.5 ± 35.0 °C at 760 mmHg, flash point: 38.2 ± 25.9 °C, and calculated LogP: 1.67 . The compound is commercially available from specialized chemical suppliers at 98% purity for research and development applications . This regioisomeric arrangement—an electron-withdrawing CF₃ group adjacent to a ring nitrogen and ortho to a fluorine substituent—creates a distinctive electronic environment that differentiates it from other trifluoromethylpyridine positional isomers (e.g., 2-CF₃, 4-CF₃, or 5-CF₃) and from non-fluorinated pyridine analogs.

Regioisomeric identity: CF₃ at C3, F at C4
Ortho CF₃/F arrangement for electron-deficient pyridine scaffolds
Differentiated reactivity from 2- or 4-CF₃ pyridine isomers

Why Substitution Fails for 4-Fluoro-3-(trifluoromethyl)pyridine


Trifluoromethylpyridine regioisomers are not interchangeable synthons. The position of the CF₃ group relative to the pyridine nitrogen dictates the ring's electron density distribution, nucleophilic/electrophilic susceptibility, and metalation regioselectivity [1]. Furthermore, established synthetic methodologies for preparing 4-substituted pyridines bearing electron-withdrawing groups are notably scarce; standard routes preferentially yield the 6-substituted (2-position relative to nitrogen) products instead of the desired 4-substituted pyridines [2]. The ortho relationship between the CF₃ group and the 4-fluoro substituent in 4-fluoro-3-(trifluoromethyl)pyridine creates a unique, highly electron-deficient aromatic system whose C–F and C–CF₃ bonds exhibit distinct activation profiles compared to meta- or para-disubstituted analogs [3]. Substituting a different trifluoromethylpyridine regioisomer (e.g., 4-(trifluoromethyl)pyridine, CAS 3796-24-5) or a non-fluorinated pyridine in a synthetic sequence would fundamentally alter reaction outcomes—yields, regioselectivity, and the electronic properties of downstream products—and is not a viable procurement strategy without re-optimization of the entire synthetic route.

4-Fluoro-3-(trifluoromethyl)pyridine 4-(Trifluoromethyl)pyridine (CAS 3796-24-5)
CF₃ positional shift alters ring electron distribution and metalation regioselectivity
Ortho CF₃/F substitution pattern Non-fluorinated pyridine or 2-CF₃ isomer
Synthetic routes for 4-substituted electron-poor pyridines are scarce; standard methods favor 6-substituted products
Combined −I effects of CF₃ and F Analog with different substitution
Unique C–F and C–CF₃ activation profiles; substitution may shift reaction outcomes without route re-optimization

4-Fluoro-3-(trifluoromethyl)pyridine Comparative Evidence


Lipophilicity vs. 4-(Trifluoromethyl)pyridine and Pyridine

4-Fluoro-3-(trifluoromethyl)pyridine exhibits a calculated LogP value of 1.67 . For comparison, 4-(trifluoromethyl)pyridine (CAS 3796-24-5; the positional isomer lacking the 3-fluoro substituent) has a molecular weight of 147.11 g/mol with reduced lipophilicity, while unsubstituted pyridine has a LogP of approximately 0.65. The 1.67 LogP value places 4-fluoro-3-(trifluoromethyl)pyridine in a moderately lipophilic range favorable for membrane permeability in drug discovery contexts [1].

Lipophilicity (LogP)
Cross-study comparable
1.67
Moderate lipophilicity for membrane permeability context
Calculated LogP; vs pyridine LogP ≈ 0.65
Medicinal chemistry ADME property prediction Physicochemical profiling

Reduced Basicity vs. Unsubstituted Pyridine

The presence of electron-withdrawing fluorine and trifluoromethyl substituents profoundly reduces pyridine ring basicity. While 4-fluoro-3-(trifluoromethyl)pyridine lacks a directly reported experimental pKa in the accessed literature, a close structural analog—3-(trifluoromethyl)pyridine—exhibits a pKa of 2.84, representing a decrease of >2.3 pKa units compared to unsubstituted pyridine (pKa = 5.2) . The addition of the 4-fluoro substituent in 4-fluoro-3-(trifluoromethyl)pyridine would be expected to further reduce basicity due to the additive -I inductive effect of fluorine [1].

Basicity (pKa)
Class-level inference
< 2.84
Reduced basicity; largely unprotonated at physiological pH
Estimated from 3-(trifluoromethyl)pyridine (pKa 2.84); pyridine pKa 5.2
Ligand design Catalysis Bioisostere evaluation

Quaternization Yield: Regioisomer Comparison

In a comparative study of mono- and bis-quaternary pyridine salts, 3-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridine were each reacted with 1,3-diiodopropane to form bis-quaternary products. The 3-(trifluoromethyl)pyridine furnished the bis-quaternary product in 53% yield, while the 4-(trifluoromethyl)pyridine gave a 55% yield [1]. While 4-fluoro-3-(trifluoromethyl)pyridine itself was not directly tested in this study, the data demonstrate that the position of the CF₃ group (3- vs. 4-) measurably influences nucleophilic reactivity of the pyridine nitrogen, with implications for the target compound which bears the 3-CF₃ substitution pattern.

Quaternization Yield
Class-level inference
53% (3-CF₃) vs 55% (4-CF₃)
Regioisomer-dependent nucleophilic reactivity
Reaction with 1,3-diiodopropane; target compound not directly tested
Synthetic methodology Nerve agent antidote research Quaternary ammonium chemistry

Hammett Constants: CF3 and F Substituent Effects

The ortho arrangement of CF₃ (position 3) and F (position 4) in 4-fluoro-3-(trifluoromethyl)pyridine creates a unique electronic signature. The CF₃ group exerts a strong -I inductive effect (σₘ = 0.43, σₚ = 0.54) with negligible resonance contribution, while fluorine provides strong -I induction (σₘ = 0.34) combined with +M resonance donation (σₚ = 0.06) [1]. In contrast, 4-(trifluoromethyl)pyridine (CAS 3796-24-5) has CF₃ at the 4-position with no ortho fluorine, and 2-fluoro-3-(trifluoromethyl)pyridine has a different spatial relationship between substituents [2]. The additive electronic effects of adjacent CF₃ and F in the target compound produce a uniquely electron-deficient ring with distinct site-specific reactivity for nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

Hammett σ Constants
Class-level inference
σₘ(CF₃) 0.43 + σₘ(F) 0.34
Enhanced electron-withdrawing profile vs 4-CF₃ analog
Additive inductive effect ≈ 0.77; vs σₚ(CF₃) 0.54 for 4-(trifluoromethyl)pyridine
Physical organic chemistry SAR analysis Electronic parameter database

Application Scenarios for 4-Fluoro-3-(trifluoromethyl)pyridine


Medicinal Chemistry: Lipophilicity-Tuned Drug Candidates

The calculated LogP of 1.67 for 4-fluoro-3-(trifluoromethyl)pyridine positions this scaffold in the optimal lipophilicity range for balancing aqueous solubility with passive membrane permeability—a critical determinant of oral bioavailability [4]. In drug discovery programs targeting CNS indications or intracellular targets, this building block offers a starting point that requires less lipophilicity tuning via additional substituents compared to more polar (LogP < 0.5) or highly lipophilic (LogP > 3.5) pyridine analogs. The combination of moderate lipophilicity with the metabolic stability conferred by fluorine and trifluoromethyl groups makes this compound particularly suitable for fragment-based drug discovery and lead optimization campaigns where physicochemical properties must be controlled from the earliest synthetic steps.

Synthetic Methodology: C–F and C–CF3 Bond Activation

The ortho arrangement of CF₃ and F in 4-fluoro-3-(trifluoromethyl)pyridine creates a uniquely electron-deficient aromatic system with distinct bond activation profiles. Recent methodology studies have demonstrated that 4-trifluoromethylpyridines can undergo umpolung C–F bond activation to generate difluoro(pyrid-4-yl)methyl anion intermediates for defluorinative functionalization [5]. The presence of an additional ortho-fluorine substituent in 4-fluoro-3-(trifluoromethyl)pyridine introduces new reactivity dimensions—the 4-fluoro group may serve as a leaving group in nucleophilic aromatic substitution (SNAr) or participate in C–F bond activation orthogonal to the CF₃ group. This makes the compound an ideal substrate for developing novel fluorinated heterocycle synthesis methodologies and investigating chemo- and regioselective C–F functionalization strategies in highly electron-deficient pyridine systems.

Agrochemical Intermediates: Herbicide and Fungicide Building Block

Trifluoromethylpyridines are established core structures in multiple commercial agrochemicals, where the CF₃ group confers metabolic stability and enhanced bioavailability . The specific substitution pattern of 4-fluoro-3-(trifluoromethyl)pyridine—with CF₃ at the 3-position adjacent to the ring nitrogen—has been identified in patent literature as a valuable scaffold for pyridine derivatives bearing electron-withdrawing groups at the 4-position, a class that is synthetically challenging to access via conventional routes [4]. This compound serves as a strategic intermediate for constructing next-generation herbicides, fungicides, or insecticides where the 4-fluoro substituent can be selectively replaced via SNAr chemistry to introduce diverse functionality (amines, alkoxides, thiols) while preserving the CF₃ group's beneficial metabolic stabilization effects [5]. The synthetic challenges associated with preparing 4-substituted electron-deficient pyridines further justify procuring this pre-functionalized building block rather than attempting de novo synthesis.

Catalysis and Ligand Design: Weakly Basic N-Heterocyclic Scaffold

The dramatically reduced pyridine nitrogen basicity of 4-fluoro-3-(trifluoromethyl)pyridine (estimated pKa < 2.84, versus pyridine pKa = 5.2) makes this compound an attractive scaffold for designing metal ligands that must remain unprotonated under acidic or physiological conditions. In transition metal catalysis, weakly basic N-heterocyclic ligands avoid competitive protonation equilibria that can poison catalyst activity or alter coordination geometry. The ortho-fluorine substituent further provides a potential secondary coordination site via C–F→M interactions or can serve as a spectroscopic handle (¹⁹F NMR) for mechanistic studies. This compound is particularly relevant for developing Pd, Cu, or Ir catalysts where ligand electronic properties directly modulate catalytic activity and selectivity, and where the combination of CF₃ and F creates a uniquely electron-deficient pyridine framework not accessible from other trifluoromethylpyridine regioisomers.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Regioisomeric purity, LogP context
Membrane permeability and metabolic stability profiling
C–F/C–CF₃ activation methodology
Ortho CF₃/F electronic pattern
Regioselective defluorinative functionalization
Agrochemical intermediate research
4-Fluoro as SNAr leaving group
Derivatization and metabolic stability screening
Transition metal ligand design
Reduced basicity, ¹⁹F NMR handle
Coordination chemistry and catalyst activity studies

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